2-Acetylnaphthalene
Overview
Description
2-Acetylnaphthalene, also known as 2’-Acetonaphthone or Methyl 2-naphthyl ketone, is an organic compound with the linear formula C10H7COCH3 . It is used as a flavoring agent in food, an intermediate in the preparation of piperidinyl pyrazoles as potent DNA gyrase inhibitors, and in air care products, cleaning, and furnishing care products .
Synthesis Analysis
2-Acetylnaphthalene can be synthesized via Claisen-Schmidt condensation of the respective aldehydes and ketones using Microwave assisted irradiation method . It can also be produced by distillation and fractionation of petroleum or coal tar .
Molecular Structure Analysis
The molecular structure of 2-Acetylnaphthalene consists of two benzene rings fused in ortho position . The molecular weight is 170.21 .
Chemical Reactions Analysis
2-Acetylnaphthalene undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . It also reacts with cysteine in the ratio of 1:1 with the Michael addition reaction .
Physical And Chemical Properties Analysis
2-Acetylnaphthalene is a solid substance with a boiling point of 300-301 °C and a melting point of 52-56 °C .
Scientific Research Applications
2. Intermediate in the Preparation of Piperidinyl Pyrazoles
In the field of pharmaceutical chemistry, 2-Acetylnaphthalene serves as an intermediate in the preparation of piperidinyl pyrazoles, which are potent DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is widely prevalent in bacteria . Inhibitors of this enzyme can potentially serve as effective antibacterial agents .
3. Ingredient in Air Care Products
2-Acetylnaphthalene is used in air care products . The specific products and the role of 2-Acetylnaphthalene in these products are not specified in the available sources.
4. Synthesis of Aromatic Enone and Dienone Analogues of Curcumin
2-Acetylnaphthalene is used in the synthesis of aromatic enone and dienone analogues of curcumin as angiogenesis inhibitors . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Inhibitors of angiogenesis, therefore, have potential applications in cancer therapy .
6. Naturally Occurring Naphthalenes
Naphthalenes, including 2-Acetylnaphthalene, are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches . Naphthalenes have been reported from plants, liverworts, fungi, and insects .
7. Thermophysical Property Data
2-Acetylnaphthalene is included in a collection of critically evaluated thermophysical property data for pure compounds . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, and enthalpy of vaporization or sublimation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZAUNJMRRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041389 | |
Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2-Acetylnaphthalene | |
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URL | https://haz-map.com/Agents/9972 | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetylnaphthalene | |
CAS RN |
93-08-3, 1333-52-4 | |
Record name | 2-Acetylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Acetonaphthone (mixed isomers) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Ethanone, 1-(2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |
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Record name | 1-(naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETONAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 °C | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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